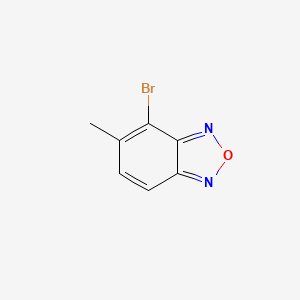

4-Bromo-5-methyl-2,1,3-benzoxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-methylbenzo[c][1,2,5]oxadiazole . The InChI code is 1S/C7H5BrN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Bromo-5-methyl-2,1,3-benzoxadiazole is a powder at room temperature . It has a melting point of 121-124 degrees Celsius .Scientific Research Applications

Antitumor Activity

One of the prominent applications of benzothiazole derivatives, which share a core structural similarity with 4-Bromo-5-methyl-2,1,3-benzoxadiazole, is in the development of antitumor agents. A study elaborates on the synthesis of 2-(4-aminophenyl)benzothiazoles and their evaluation against breast cancer cell lines both in vitro and in vivo, revealing significant inhibitory activity. This suggests potential for benzothiazole derivatives in cancer treatment research (Shi et al., 1996).

Enzyme Inhibition

Benzimidazole derivatives, related structurally to benzoxadiazoles, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This indicates the potential of such compounds in the management of diabetes through enzyme inhibition and in antimicrobial and antioxidant applications (Menteşe et al., 2015).

Corrosion Inhibition

Compounds containing oxadiazole rings have been evaluated for their corrosion inhibition properties, demonstrating effectiveness in protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Ammal et al., 2018).

Antimicrobial and Antifungal Activities

Research into benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives has shown that these compounds exhibit significant antibacterial and antifungal activities. This underscores their potential as leads for the development of new antimicrobial agents (Lamani et al., 2009).

Photodynamic Therapy for Cancer

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base indicates their use in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, a crucial feature for effective cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Fluorescent and Colorimetric pH Probes

A study on the development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole derivatives emphasizes their application in real-time pH sensing for intracellular imaging. This is particularly relevant in biomedical research where monitoring cellular environments is crucial (Diana et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

properties

IUPAC Name |

4-bromo-5-methyl-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBIQKCIAMEITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-2,1,3-benzoxadiazole | |

CAS RN |

32991-42-7 |

Source

|

| Record name | 4-bromo-5-methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)

![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)